2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound characterized by its multiple isoindole and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 1,3-dioxo-2,3-dihydro-1H-isoindole derivatives, which are then linked through ether bonds to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the isoindole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- 2-(2-{2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione
- 2-(2-{2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
The uniqueness of 2-{2-[2-(16-{2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)ethoxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione lies in its complex structure, which provides multiple functional sites for chemical modifications and interactions. This makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-[2-[2-[16-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethoxy]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N4O10/c41-33-29-5-1-2-6-30(29)34(42)39(33)15-23-45-17-9-37-11-19-47-25-27-49-21-13-38(14-22-50-28-26-48-20-12-37)10-18-46-24-16-40-35(43)31-7-3-4-8-32(31)36(40)44/h1-8H,9-28H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCQFIYNCJLWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1CCOCCN2C(=O)C3=CC=CC=C3C2=O)CCOCCN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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